N-Boc-O-(2-bromophenyl)-D-serine
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Overview
Description
N-Boc-O-(2-bromophenyl)-D-serine is a compound that belongs to the class of N-Boc protected amino acids The term “N-Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of D-serine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to form the N-Boc protected D-serine . The 2-bromophenyl group can then be introduced through a nucleophilic substitution reaction using a suitable brominating agent .
Industrial Production Methods
Industrial production of N-Boc-O-(2-bromophenyl)-D-serine follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-(2-bromophenyl)-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-Boc-O-(2-bromophenyl)-D-serine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-O-(2-bromophenyl)-D-serine involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. The 2-bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Boc-O-(2-bromophenyl)-L-serine: Similar to the D-isomer but with different stereochemistry.
N-Boc-O-(2-chlorophenyl)-D-serine: Contains a chlorine atom instead of bromine.
N-Boc-O-(2-fluorophenyl)-D-serine: Contains a fluorine atom instead of bromine.
Uniqueness
N-Boc-O-(2-bromophenyl)-D-serine is unique due to its specific combination of the Boc protecting group and the 2-bromophenyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H18BrNO5 |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
(2R)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChI Key |
KJCKJEMYWOHIQO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
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